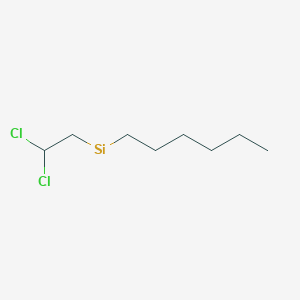![molecular formula C18H19Cl2N3O2 B14754862 4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid CAS No. 856-27-9](/img/structure/B14754862.png)
4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable precursor to form the bis(2-chloroethyl)amino group.
Condensation with benzaldehyde: The bis(2-chloroethyl)amino group is then condensed with benzaldehyde to form the corresponding hydrazone.
Cyclization and functionalization: The hydrazone undergoes cyclization and subsequent functionalization to introduce the benzoic acid moiety, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atoms in the bis(2-chloroethyl)amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the field of cancer research, where its bis(2-chloroethyl)amino group may exhibit cytotoxic properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or a biochemical probe.
作用機序
The mechanism of action of 4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and induces cell death.
類似化合物との比較
Similar Compounds
Chlorambucil: An alkylating agent used in cancer treatment, similar in structure due to the presence of bis(2-chloroethyl)amino groups.
Melphalan: Another alkylating agent with a similar mechanism of action, used in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with a bis(2-chloroethyl)amino group, known for its broad-spectrum anticancer activity.
Uniqueness
4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid is unique due to its specific structural features, such as the combination of a benzoic acid moiety with a bis(2-chloroethyl)amino group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
856-27-9 |
|---|---|
分子式 |
C18H19Cl2N3O2 |
分子量 |
380.3 g/mol |
IUPAC名 |
4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C18H19Cl2N3O2/c19-9-11-23(12-10-20)17-7-1-14(2-8-17)13-21-22-16-5-3-15(4-6-16)18(24)25/h1-8,13,22H,9-12H2,(H,24,25)/b21-13- |
InChIキー |
QMJQZMRLWXVMAN-BKUYFWCQSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N\NC2=CC=C(C=C2)C(=O)O)N(CCCl)CCCl |
正規SMILES |
C1=CC(=CC=C1C=NNC2=CC=C(C=C2)C(=O)O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)

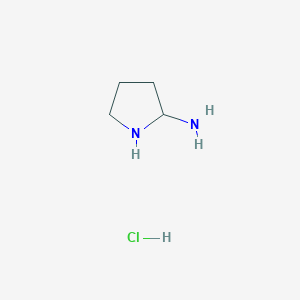
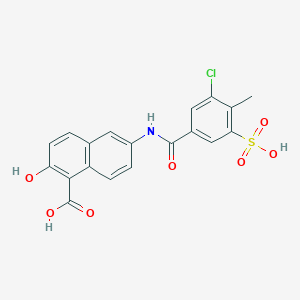
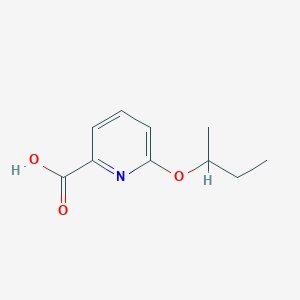
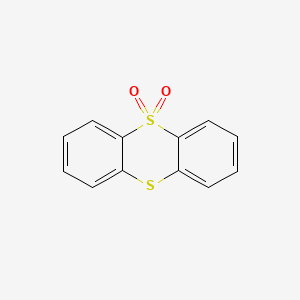
![Thieno[3,2-f][1,3]benzothiazole](/img/structure/B14754807.png)
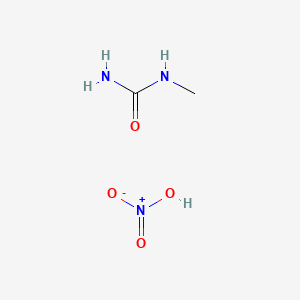
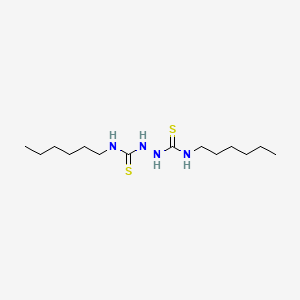
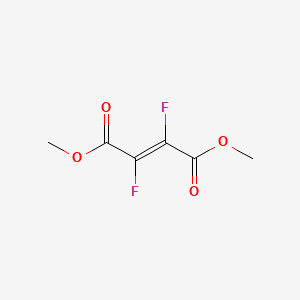
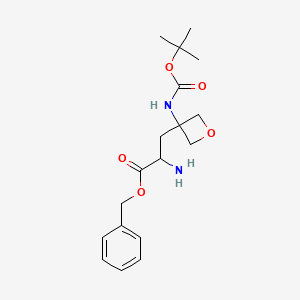
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
